molecular formula C20H19ClN2O3S B284472 2-(4-chloro-2-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

2-(4-chloro-2-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B284472
M. Wt: 402.9 g/mol
InChI Key: ORQHQSUCABGKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide include the reduction of inflammation, pain, and fever. It has also shown potential as an anticancer agent by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chloro-2-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide in lab experiments include its potential as an anti-inflammatory, analgesic, antipyretic, and anticancer agent. However, its limitations include the need for further research to determine its efficacy and safety in humans.

Future Directions

The future directions for 2-(4-chloro-2-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide include the development of more potent and selective COX-2 inhibitors. Additionally, further research is needed to determine its potential as an anticancer agent and its safety and efficacy in humans. The use of this compound in combination with other drugs for the treatment of various diseases is also an area of future research. Finally, the development of novel synthesis methods for this compound is an area of interest for scientists.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its efficacy and safety in humans.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 4-(4-methoxyphenyl)-2-thiocyanatoacetic acid in the presence of triethylamine. The resulting intermediate is then treated with propionyl chloride to obtain the final product.

Scientific Research Applications

The potential applications of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide in scientific research are diverse. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C20H19ClN2O3S/c1-12-10-15(21)6-9-18(12)26-13(2)19(24)23-20-22-17(11-27-20)14-4-7-16(25-3)8-5-14/h4-11,13H,1-3H3,(H,22,23,24)

InChI Key

ORQHQSUCABGKTQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.